Acinetoferrin is a siderophore produced by the bacterium Acinetobacter haemolyticus ATCC 17906T, primarily under iron-limiting conditions. Siderophores are small, high-affinity iron-chelating compounds that facilitate iron uptake in microorganisms, which is vital for their growth and metabolism. Acinetoferrin has garnered attention due to its unique structure and mechanisms of action, making it a significant subject of study in microbiology and biochemistry.
Acinetoferrin is classified as a hydroxamate-type siderophore. It is synthesized by Acinetobacter haemolyticus, a member of the family Moraxellaceae, which includes several species known for their role in environmental and clinical settings. The production of acinetoferrin is regulated by iron availability, with transcription of the biosynthetic genes being controlled by the ferric uptake regulator protein (Fur) .
The biosynthesis of acinetoferrin involves a cluster of genes, specifically the operon consisting of eight genes named acbABCD and actBCAD. These genes are responsible for the synthesis and transport of acinetoferrin. The operon is transcriptionally regulated by iron concentration, with a putative Fur box located in the promoter region of the first gene, acbA .
Acinetoferrin's structure has been elucidated using nuclear magnetic resonance spectroscopy and mass spectrometry techniques. It is characterized as a citrate-based dihydroxamate compound .
The synthesis of acinetoferrin involves several enzymatic reactions that facilitate the formation of its hydroxamate groups from precursor molecules such as citric acid and amino acids.
Acinetoferrin functions by binding to ferric ions (Fe³⁺) with high affinity, thus facilitating iron uptake by bacteria in environments where free iron is limited. The binding occurs through its hydroxamate groups, which form stable complexes with iron.
The mechanism involves:
Relevant data indicate that its stability and reactivity are critical for its function as an iron transport agent in microbial physiology .
Acinetoferrin has potential applications in:
Research continues to explore its role in iron metabolism and its implications for developing novel antimicrobial strategies against Acinetobacter infections .
Acinetoferrin is a citrate-based dihydroxamate siderophore produced by Acinetobacter haemolyticus ATCC 17906T under iron-limiting conditions. It enables bacterial iron acquisition by chelating extracellular Fe3+ for transport into cells. Its structure consists of citric acid symmetrically amide-linked to two residues of 1-amino-3-(N-hydroxy-N-2-octenylamino)propane, with (E)-2-octenoic acid as a novel component [3] [9].
Iron scarcity (typically <1 µM free Fe3+) triggers acinetoferrin biosynthesis. Under iron-replete conditions, the ferric uptake regulator (Fur) binds Fe2+ and represses siderophore genes. During iron deficiency, apo-Fur cannot bind DNA, derepressing transcription of acinetoferrin-related operons. This induction is measurable within 2–4 hours of iron depletion, with siderophore yields correlating inversely with environmental iron concentrations [1] [8].
The acinetoferrin gene cluster spans ~8 kb and comprises eight contiguous genes organized into two functional modules:
Table 1: Gene Functions in the Acinetoferrin Cluster
Gene | Function | Homology/Characteristics |
---|---|---|
acbA | Initiates citrate modification | Citrate-utilizing non-ribosomal peptide synthetase (NRPS) |
acbB | Hydroxamate synthesis | L-lysine N6-hydroxylase homolog |
acbC | Fatty acid activation | Acyl-CoA ligase domain |
acbD | Amide bond formation | Peptide bond-forming condensation domain |
actB | Unknown | Conserved hypothetical protein |
actC | Inner-membrane ferric-acinetoferrin importer | MFS transporter (12 transmembrane helices) |
actA | Outer-membrane receptor | TonB-dependent transporter |
actD | Acinetoferrin exporter | MFS transporter; exports apo-siderophore |
A canonical Fur box (GATAATGATAATCATTATC) is located upstream of acbA. This 19-bp palindromic sequence binds holo-Fur (Fe2+-bound) to repress transcription. Mutations in this box abolish iron-responsive regulation, leading to constitutive operon expression. Transcriptomic studies confirm >50-fold upregulation of the cluster under iron limitation, entirely dependent on an intact Fur box [1] [6].
Table 2: Iron-Regulated Genes in the Acinetoferrin Cluster
Regulatory Element | Position Relative to acbA | Binding Factor | Effect of Deletion |
---|---|---|---|
Fur box | -35 to -17 | Holo-Fur-Fe2+ | Constitutive expression |
Promoter | -10 (TAGAAT), -35 (TTGACA) | RNA polymerase | No transcription |
Acinetoferrin biosynthesis involves coordinated incorporation of three precursors:
The final structure is assembled via a non-ribosomal peptide synthetase (NRPS)-like pathway, though no NRPS mega-enzymes are encoded in the cluster. Instead, standalone enzymes (AcbA-D) catalyze discrete steps, diverging from classical siderophore assembly lines.
Gene inactivation and complementation validate cluster functions:
Table 3: Phenotypes of Acinetoferrin Pathway Mutants
Mutant | Siderophore Production | Receptor Expression | Export Efficiency | Growth in Low Iron |
---|---|---|---|---|
Wild-type | ++++ | ++++ | 100% | ++++ |
ΔacbA | - | - | N/A | - |
ΔactA | ++++ | - | 100% | - |
ΔactD | ++++ | ++++ | 65% | ++ |
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